N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylamine linker.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)7-13-12-10(3)8-16(4)15-12;/h5-6,8-9H,7H2,1-4H3,(H,13,15);1H |
InChI Key |
OAFCYJADLAEAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with suitable reagents. One common method is the cyclocondensation of hydrazine with carbonyl compounds, followed by functional group modifications to introduce the isopropyl and methyl groups . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or disrupt signaling pathways involved in inflammation . Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its bis-pyrazole framework, distinguishing it from other heterocyclic derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- The target compound employs a bis-pyrazole system, whereas Compound 1 (patented) integrates pyrazole with pyridine and benzaldehyde. This hybrid structure in Compound 1 enhances π-π stacking and hydrogen-bonding capabilities, likely contributing to its efficacy in hypoxia-related disorders .
- Benzimidazole derivatives (e.g., B1) exhibit distinct aromaticity and hydrogen-bonding profiles compared to pyrazoles, which may influence target selectivity .
However, Compound 1’s additional hydroxy and methoxy groups on the benzaldehyde moiety may enhance solubility and bioavailability . The 1,4-dimethyl groups on the target compound’s pyrazole could reduce rotational freedom, possibly stabilizing its conformation in hydrophobic environments.
Therapeutic Potential: Compound 1 has advanced to clinical-stage development for sickle cell disease, highlighting the therapeutic viability of pyrazole-containing hybrids . In contrast, the target compound’s bis-pyrazole structure lacks direct evidence of biological activity in the provided materials but shares structural motifs with known bioactive analogs. Benzimidazole derivatives like B1 are often explored for antimicrobial or anticancer applications, underscoring the divergent therapeutic pathways of structurally related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
